molecular formula C17H13F2N3O3 B2628963 N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide CAS No. 1427792-21-9

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide

Cat. No.: B2628963
CAS No.: 1427792-21-9
M. Wt: 345.306
InChI Key: CODJNGJHFDJSGV-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide is a complex organic compound characterized by the presence of cyano, difluorophenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzyl cyanide with 3-nitrobenzyl bromide under basic conditions to form the intermediate product. This intermediate is then subjected to amide formation reactions using appropriate reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Conversion of cyano group to primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,4-difluorophenyl)methyl]-3-(4-nitrophenyl)propanamide
  • N-[cyano(2,4-difluorophenyl)methyl]-3-(3-chlorophenyl)propanamide
  • N-[cyano(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)propanamide

Highlighting Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both cyano and difluorophenyl groups further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c18-12-5-6-14(15(19)9-12)16(10-20)21-17(23)7-4-11-2-1-3-13(8-11)22(24)25/h1-3,5-6,8-9,16H,4,7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODJNGJHFDJSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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